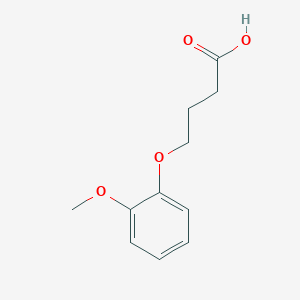

4-(2-Methoxy-phenoxy)-butyric acid

説明

“4-(2-Methoxy-phenoxy)-butyric acid” is a derivative of phenol, which is a class of compounds that have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . It is related to m-aryloxy phenols, which have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Synthesis Analysis

The synthesis of phenol derivatives like “this compound” often involves functionalizing and transforming functional groups around the aromatic ring . In one research, 4-(3-hydroxyphenoxy) benzoic acid was synthesized from 4-(3-methoxyphenoxy) benzoic acid by refluxing it with 48% hydrogen bromide in acetic acid .科学的研究の応用

Antioxidant and Antimicrobial Applications

4-(2-Methoxy-phenoxy)-butyric acid, through its structural relation to ferulic acid (4-hydroxy-3-methoxycinnamic acid), may possess significant antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. Ferulic acid, found in Chinese medicine herbs, demonstrates a wide range of physiological functions including antioxidant and antimicrobial activities, protection against coronary diseases, cholesterol reduction, and increased sperm viability. Its applications extend to the food and cosmetic industries, where it is utilized as a raw material for vanillin production, a cross-linking agent for food gels, and an ingredient in sports foods and skin protection agents (Ou & Kwok, 2004).

Photoreactive Drug Delivery Systems

The incorporation of photolabile derivatives like 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butyric acid in the design of hyaluronate nanogels exemplifies innovative drug delivery strategies. These nanogels showcase caging and photo-uncaging properties, allowing for controlled release of encapsulated antitumor drugs upon photoactivation. This mechanism significantly enhances the efficacy of tumor-cell killing in localized light irradiation scenarios, demonstrating a promising application in photodynamic therapy (Park et al., 2013).

Bio-Based Polymer Synthesis

Research on bio-based functional styrene monomers derived from naturally occurring ferulic acid underscores the potential for sustainable polymer production. The synthesis of well-defined bio-based polymers, such as poly(vinylguaiacol) and poly(vinylcatechol), through controlled radical polymerization techniques, indicates the versatility of ferulic acid derivatives in the development of new materials with phenolic functionalities. This approach not only contributes to the advancement of green chemistry but also offers promising applications in various industrial sectors (Takeshima et al., 2017).

Lignin Depolymerization and Biofuel Production

The understanding of acid-catalyzed cleavage mechanisms of aryl-ether linkages in lignin model compounds is crucial for lignin depolymerization processes. Studies focusing on non-phenolic and phenolic dimers provide insights into the reactivity and product distribution during acidolysis, which is fundamental for the development of efficient methods for lignin conversion into valuable chemicals and fuels. This research area holds significant potential for enhancing the sustainability of biofuel production and the valorization of lignin, a major renewable resource (Sturgeon et al., 2014).

特性

IUPAC Name |

4-(2-methoxyphenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-9-5-2-3-6-10(9)15-8-4-7-11(12)13/h2-3,5-6H,4,7-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZVEPJENJDKSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Pyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2670220.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2670223.png)

![N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2670225.png)

![ethyl 1-methyl-4-oxo-3aH-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2670231.png)

![N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide](/img/structure/B2670233.png)

![Lithium;8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2670236.png)

![(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide](/img/structure/B2670237.png)